molecular formula C8H5ClO3 B2516308 5-Chloro-1,3-benzodioxole-4-carbaldehyde CAS No. 249636-63-3

5-Chloro-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B2516308
CAS No.: 249636-63-3
M. Wt: 184.58
InChI Key: ROFXYEJXCPDMJT-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzodioxole, which is a heterocyclic compound containing a methylenedioxy functional group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde typically involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate . The product is then purified through standard extraction and crystallization techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to industrial standards to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-1,3-benzodioxole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-benzodioxole-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as tyrosinase and EGFR, leading to the induction of apoptosis in cancer cells. The compound’s ability to bind to DNA and inhibit HER-2 also contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3-benzodioxole-4-carbaldehyde is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in organic synthesis and a promising candidate for various biological applications .

Properties

IUPAC Name

5-chloro-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFXYEJXCPDMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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